molecular formula C7H6BrNO4 B12857219 5-Bromo-4-methoxy-2-nitrophenol

5-Bromo-4-methoxy-2-nitrophenol

Cat. No.: B12857219
M. Wt: 248.03 g/mol
InChI Key: TWRGNIMFZNDJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methoxy-2-nitrophenol is an organic compound with the molecular formula C7H6BrNO4 It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-2-nitrophenol typically involves the nitration of 5-Bromo-4-methoxyphenol. The process can be summarized as follows:

    Nitration Reaction: 5-Bromo-4-methoxyphenol is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-2-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the bromine atom with a methoxy group.

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 5-Bromo-4-methoxy-2-aminophenol.

    Substitution: 5-Methoxy-4-methoxy-2-nitrophenol.

    Oxidation: 5-Bromo-4-methoxy-2-nitroquinone.

Scientific Research Applications

5-Bromo-4-methoxy-2-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form hydrogen bonds and participate in electron transfer reactions.

    Medicine: Research into its potential as a pharmacophore for the development of new drugs is ongoing. Its structural features may contribute to the design of molecules with specific biological activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5-Bromo-4-methoxy-2-nitrophenol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and electrostatic interactions. The nitro group can participate in redox reactions, while the methoxy and bromine groups can influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitrophenol: Similar structure but lacks the methoxy group.

    5-Bromo-2-nitrophenol: Similar structure but lacks the methoxy group.

    4-Methoxy-2-nitrophenol: Similar structure but lacks the bromine atom.

Uniqueness

5-Bromo-4-methoxy-2-nitrophenol is unique due to the combination of its functional groups The presence of both a bromine atom and a methoxy group on the phenol ring, along with the nitro group, provides a distinct set of chemical properties

Properties

Molecular Formula

C7H6BrNO4

Molecular Weight

248.03 g/mol

IUPAC Name

5-bromo-4-methoxy-2-nitrophenol

InChI

InChI=1S/C7H6BrNO4/c1-13-7-3-5(9(11)12)6(10)2-4(7)8/h2-3,10H,1H3

InChI Key

TWRGNIMFZNDJDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.